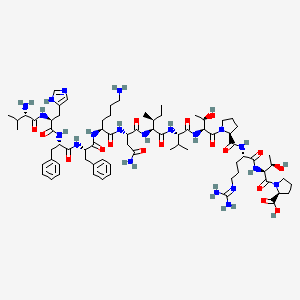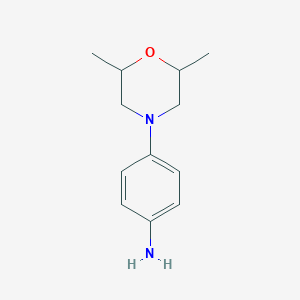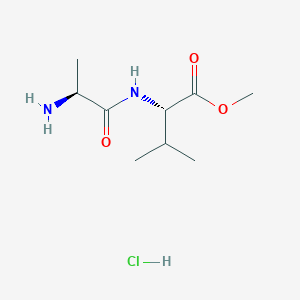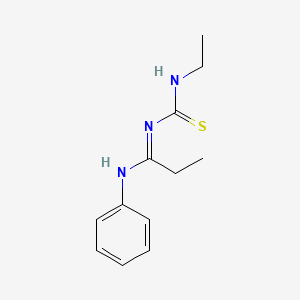
髓鞘碱性蛋白 (87-99)
描述
Myelin Basic Protein (87-99) (human, bovine, rat) is a peptide fragment derived from the larger myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This peptide is known for its role in inducing T cell proliferation and Th1 polarization in the central nervous system, making it a significant antigenic component implicated in the pathophysiology of multiple sclerosis .
科学研究应用
Myelin Basic Protein (87-99) (human, bovine, rat) has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the formation and maintenance of the myelin sheath in the central nervous system.
Medicine: Studied for its involvement in autoimmune diseases like multiple sclerosis. It serves as a target for developing therapeutic interventions and diagnostic tools.
Industry: Utilized in the development of peptide-based drugs and as a standard in peptide synthesis and analysis
作用机制
Target of Action
Myelin Basic Protein (MBP) (87-99) is an encephalitogenic peptide that primarily targets T cells in the central nervous system (CNS) . It induces basic protein-specific T cell proliferation . The primary role of these T cells is to mediate immune responses, and their proliferation can lead to an increase in immune activity within the CNS .
Mode of Action
MBP (87-99) interacts with its targets, the T cells, causing a Th1 polarization in peripheral blood mononuclear cells . This means that it promotes the differentiation of T cells into Th1 cells, a subset of T cells that play a crucial role in cellular immunity . This interaction and the resulting changes can have significant implications in conditions like multiple sclerosis (MS), where immune responses within the CNS are altered .
Biochemical Pathways
The interaction of MBP (87-99) with T cells affects the immune response pathways within the CNS . The peptide’s ability to induce T cell proliferation and Th1 polarization suggests that it can influence the balance of immune cells in the CNS, potentially exacerbating inflammatory responses . This can affect downstream effects such as the activation of other immune cells, production of cytokines, and ultimately, the integrity of the myelin sheath .
Result of Action
The action of MBP (87-99) leads to molecular and cellular effects that are primarily observed in the immune response within the CNS . By promoting T cell proliferation and Th1 polarization, it can enhance immune activity, potentially leading to increased inflammation and damage to the myelin sheath in conditions like MS .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MBP (87-99). For instance, the presence of other immune cells, the state of the immune system, and the health status of the CNS can all impact how effectively MBP (87-99) can induce T cell proliferation and Th1 polarization . Additionally, factors such as pH and temperature can affect the stability of the peptide, potentially influencing its activity .
生化分析
Biochemical Properties
Myelin Basic Protein (87-99) is known for its role in inducing T cell proliferation and Th1 polarization in the central nervous system. It interacts with several protein kinases, including MAPK, PKA, calmodulin-dependent protein kinase, PKC, and phosphorylase kinase, serving as a substrate for phosphorylation . These interactions are crucial for the modulation of immune responses and the maintenance of myelin integrity.
Cellular Effects
Myelin Basic Protein (87-99) has profound effects on various cell types, particularly immune cells. It induces T cell proliferation and Th1 polarization, which are critical for the immune response in multiple sclerosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by interacting with peripheral blood mononuclear cells and promoting a Th1 response .
Molecular Mechanism
At the molecular level, Myelin Basic Protein (87-99) exerts its effects through binding interactions with T cell receptors and major histocompatibility complex molecules. This binding leads to the activation of encephalitogenic T cells, which are implicated in the pathogenesis of multiple sclerosis . The peptide also modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Myelin Basic Protein (87-99) can vary over time. The peptide is stable when stored at -20°C and can induce sustained immune responses when administered in vivo . Long-term studies have shown that it can produce prolonged antidepressant-like effects and modulate immune responses over extended periods .
Dosage Effects in Animal Models
The effects of Myelin Basic Protein (87-99) in animal models are dose-dependent. Higher doses can induce experimental autoimmune encephalomyelitis, a model for multiple sclerosis, while lower doses may have therapeutic effects . Toxic or adverse effects at high doses include exacerbation of autoimmune responses and potential neurotoxicity .
Metabolic Pathways
Myelin Basic Protein (87-99) is involved in metabolic pathways related to immune responses and myelin maintenance. It interacts with enzymes and cofactors that modulate phosphorylation and other post-translational modifications . These interactions are essential for its role in immune regulation and myelin integrity.
Transport and Distribution
Within cells, Myelin Basic Protein (87-99) is transported and distributed through interactions with RNA transport signals and localization regions in its mRNA . These elements ensure that the peptide is localized to the myelin compartment, where it can exert its effects on myelin maintenance and immune responses .
Subcellular Localization
Myelin Basic Protein (87-99) is primarily localized in the myelin sheath, where it plays a critical role in maintaining myelin integrity . It is directed to specific compartments within the cell through targeting signals and post-translational modifications, ensuring its proper function in myelin maintenance and immune regulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Myelin Basic Protein (87-99) (human, bovine, rat) typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid to which subsequent amino acids are sequentially added. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Myelin Basic Protein (87-99) (human, bovine, rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .
化学反应分析
Types of Reactions: Myelin Basic Protein (87-99) (human, bovine, rat) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
相似化合物的比较
Myelin Basic Protein (72-85): Another peptide fragment from myelin basic protein, also studied for its role in multiple sclerosis.
Myelin Basic Protein (1-14): A shorter peptide fragment with similar immunogenic properties.
Uniqueness: Myelin Basic Protein (87-99) (human, bovine, rat) is unique due to its specific sequence, which makes it a potent inducer of T cell proliferation and Th1 polarization. This peptide’s ability to mimic the immunogenic properties of the full-length myelin basic protein makes it a valuable tool in studying autoimmune diseases and developing therapeutic interventions .
属性
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZRUKIAIQNAZ-SAKFXWCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N20O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1555.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Myelin Basic Protein (87-99) interact with the immune system, and what are the downstream effects of modifying its structure?
A: Myelin Basic Protein (87-99) (MBP87–99) is an immunodominant peptide epitope, meaning it is a primary target for the immune system in the context of autoimmune diseases like multiple sclerosis (MS) [, ]. In MS, the body's immune system mistakenly attacks myelin, a fatty substance that insulates nerve fibers, leading to a range of neurological symptoms. MBP87–99, when presented by major histocompatibility complex (MHC) molecules, can activate T cells, specifically T helper 1 (Th1) cells, that drive the inflammatory response against myelin [].
Q2: How does cyclization of Myelin Basic Protein (87-99) analogues impact their efficacy in preventing experimental autoimmune encephalomyelitis (EAE)?
A: Research indicates that cyclizing Myelin Basic Protein (87-99) analogues, specifically those with substitutions at positions 91 and/or 96, can significantly enhance their ability to prevent experimental autoimmune encephalomyelitis (EAE) in Lewis rats []. EAE is an animal model used to study MS, as it mimics the autoimmune response and neurological damage observed in the human disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl](/img/new.no-structure.jpg)






